N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxin core fused to a 5-methyl-1,2-oxazole-3-carboxamide moiety. The benzodioxin scaffold (C₈H₈O₂) is known for its metabolic stability and bioisosteric properties, while the oxazole ring introduces nitrogen and oxygen heteroatoms that enhance hydrogen-bonding interactions, influencing pharmacological activity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-6-10(15-19-8)13(16)14-9-2-3-11-12(7-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGJJMKAFDDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) participates in hydrolysis, nucleophilic substitution, and condensation reactions.
Hydrolysis
Under acidic or basic conditions, the amide bond undergoes cleavage:
Acidic Hydrolysis
Basic Hydrolysis
Experimental data from analogous compounds (e.g., EVT-2667886) show hydrolysis occurs at 80–100°C in 6M HCl or 4M NaOH, yielding 5-methyl-1,2-oxazole-3-carboxylic acid and 2,3-dihydrobenzo dioxin-6-amine.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | 5-methyl-1,2-oxazole-3-carboxylic acid | 72% |
| Basic hydrolysis | 4M NaOH, 90°C, 6 hrs | 2,3-dihydrobenzo dioxin-6-amine | 68% |
Oxazole Ring Modifications
The 1,2-oxazole ring undergoes electrophilic substitution and ring-opening reactions.
Electrophilic Substitution
Nitration and sulfonation occur at the electron-rich C-4 position:
Studies on structurally related oxazoles (PubChem CID 17012486) demonstrate nitration at 0–5°C produces mono-nitro derivatives with 85% regioselectivity .
Ring-Opening Reactions
Strong reducing agents (e.g., LiAlH) cleave the oxazole ring:
Benzodioxin Reactivity
The 2,3-dihydro-1,4-benzodioxin moiety undergoes oxidation and alkylation.
Oxidation
Oxidants like KMnO convert the dihydrobenzodioxin to a quinone structure:
This reaction is critical for generating metabolites with altered bioactivity.
Functionalization via Coupling Reactions
The carboxamide group facilitates coupling with amines or alcohols using activating agents:
Esterification
Yields for ester derivatives (e.g., furan-2-ylmethyl esters) exceed 75% under optimized conditions.
Nucleophilic Acyl Substitution
Primary amines displace the amide group:
Catalytic Hydrogenation
The oxazole ring can be hydrogenated over palladium catalysts:
This reaction modifies the compound’s planarity and electron distribution .
Mechanistic Insights from Molecular Modeling
Docking studies (e.g., Autodock 4.2) reveal that the carboxamide’s carbonyl oxygen forms hydrogen bonds with enzymatic active sites, while the benzodioxin moiety engages in π-stacking interactions . These interactions guide the design of derivatives with enhanced binding affinity.
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
-
pH 1.2 (gastric fluid): 15% degradation over 24 hrs
-
pH 7.4 (bloodstream): <5% degradation over 24 hrs
Data suggest the amide bond remains intact under physiological conditions, supporting its potential as a drug candidate.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds containing the benzodioxin structure exhibit significant enzyme inhibitory activity. For instance, studies have shown that derivatives of N-(2,3-dihydro-1,4-benzodioxin) can inhibit specific enzymes linked to various diseases, including cancer and metabolic disorders.
Case Study:
A study detailed the synthesis and evaluation of new sulfonamides derived from benzodioxane and acetamide moieties. These compounds demonstrated promising inhibitory effects against certain enzymes, suggesting potential therapeutic applications in treating diseases associated with enzyme dysregulation .
Anticancer Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide has been investigated for its anticancer properties. The unique structural configuration allows for interaction with cellular targets involved in tumor progression.
Case Study:
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Research suggests that it may help mitigate neurodegenerative processes.
Case Study:
Experiments demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit neuroprotective effects in models of oxidative stress, highlighting their potential use in treating conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity and selectivity.
| Synthesis Step | Description |
|---|---|
| Step 1 | Reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate amine to form an amide linkage. |
| Step 2 | Cyclization to form the oxazole ring structure. |
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of folic acid synthesis in bacteria, leading to antibacterial effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Benzodioxin Core
(a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
- Structure : Acetamide group replaces the oxazole-carboxamide.
- Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.2 g/mol).
- Properties : Reported as a colorless oil with NMR data confirming the benzodioxin-acetamide linkage (δ 7.08 ppm for NH, δ 2.11 ppm for CH₃) .
- Activity: Not explicitly stated, but acetamide derivatives are often intermediates for bioactive molecules.
(b) 5-Substituted N-(9H-Purin-6-yl)-1,2-oxazole-3-carboxamides
- Example : 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide (C₁₇H₁₂N₆O₄, MW: 364.3 g/mol).
- Activity : Demonstrates xanthine oxidase inhibition (IC₅₀ < 1 μM), attributed to the purine moiety enhancing enzyme-binding affinity .
- Key Difference : The purine substituent introduces nucleobase-like interactions, unlike the simpler benzodioxin-oxazole hybrid in the target compound.
Antihepatotoxic Analogues with 1,4-Dioxane Systems
- Example: 3',4'-(1",4"-Dioxino) flavones (e.g., Compound 4f and 4g).
- Structure: Flavonoid or coumarin cores fused with 1,4-dioxane.
- Activity : Compounds like 4g (hydroxy methyl-substituted dioxane) showed antihepatotoxic activity comparable to silymarin in rat models, reducing SGOT/SGPT levels by 40–50% .
- Comparison: The benzodioxin-oxazole hybrid lacks the flavonoid backbone but shares the dioxane ring’s metabolic stability. Its methyl-oxazole group may mimic hydroxy methyl’s steric effects in SAR .
Data Table: Key Structural and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
- Benzodioxin vs.
- Substituent Effects :
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 248.25 g/mol |
| IUPAC Name | This compound |
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested : A549 (lung adenocarcinoma), Caco-2 (colorectal adenocarcinoma).
- Results : The compound significantly reduced cell viability in Caco-2 cells with a reduction of 39.8% compared to untreated controls (p < 0.001). However, it showed limited activity against A549 cells .
The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation. The exact molecular targets are still under investigation, but it may involve modulation of specific signaling pathways related to cell survival and death .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium:
| Bacterial Strain | Activity Observed |
|---|---|
| MRSA | Moderate inhibition |
| Vancomycin-resistant E. faecium | Significant inhibition |
These findings indicate potential for development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a controlled study involving Caco-2 cells, treatment with varying concentrations of this compound revealed a dose-dependent decrease in cell viability. The most effective concentration was found to be 100 µM.
Case Study 2: Synergistic Effects
A combination therapy involving this compound and standard chemotherapeutic agents like cisplatin was explored in a recent study. Results indicated enhanced cytotoxic effects compared to monotherapy, suggesting a potential role in combination treatment regimens for more effective cancer management .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves coupling reactions between the 1,4-benzodioxin and oxazole-carboxamide moieties. For example, acylation of 2,3-dihydro-1,4-benzodioxin-6-amine with 5-methyl-1,2-oxazole-3-carbonyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere yields the target compound. Key intermediates are monitored via thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 3:7) and confirmed via -NMR (e.g., aromatic proton integration at δ 6.8–7.2 ppm) and IR spectroscopy (amide C=O stretch at ~1660 cm) .
Q. Which analytical techniques ensure purity and structural integrity during synthesis?
- Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is used to confirm purity (>95%).
- Structural validation : - and -NMR spectroscopy (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm; oxazole methyl group at δ 2.4 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What in vitro assays are recommended for initial biological screening?
- Enzyme inhibition : α-glucosidase inhibition assays (IC determination using p-nitrophenyl-α-D-glucopyranoside substrate) .
- Receptor binding : Radioligand displacement assays (e.g., orexin receptor OX1R/OX2R binding using -SB-674042) to evaluate competitive inhibition .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence α-glucosidase inhibition efficacy?
Systematic SAR studies involve replacing the 5-methyl group on the oxazole ring with electron-withdrawing (e.g., -Cl) or bulky groups (e.g., -Ph). For example, introducing a 4-chlorophenyl substituent at the oxazole ring improves IC values by 2-fold compared to the parent compound, likely due to enhanced hydrophobic interactions with the enzyme’s active site . Computational docking (AutoDock Vina) using α-glucosidase (PDB: 2ZE0) can predict binding poses and guide rational design .
Q. What computational strategies resolve discrepancies in reported biological activities?
- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER force field) to identify key residues (e.g., Asp349 in OX1R) critical for binding affinity .
- Free energy perturbation (FEP) : Quantify energy differences between analogs to explain variations in IC values .
Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
- Solvent selection : Replacing DMF with THF reduces side reactions (e.g., oxazole ring decomposition) at elevated temperatures.
- Catalyst screening : Use of Hünig’s base (DIEA) instead of LiH improves coupling efficiency (yield increases from 45% to 72%) .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Monitor compound-induced stabilization of α-glucosidase or orexin receptors in HEK293T lysates via Western blot .
- Knockdown/rescue experiments : siRNA-mediated silencing of target genes followed by compound treatment confirms pathway specificity .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent IC values across studies?
- Standardize assay protocols : Use identical enzyme batches (e.g., Saccharomyces cerevisiae α-glucosidase) and substrate concentrations (1 mM pNPG).
- Control for solvent effects : Ensure DMSO concentration ≤0.1% to avoid enzyme denaturation .
Q. Why do computational docking scores sometimes conflict with experimental binding data?
- Conformational sampling : Perform ensemble docking with multiple receptor conformations (e.g., from MD simulations) to account for flexibility.
- Solvation effects : Include explicit water molecules in docking grids to improve accuracy .
Methodological Gaps and Future Directions
Q. What advanced techniques are underutilized in studying this compound?
- Cryo-EM : Resolve ligand-bound structures of orexin receptors to identify allosteric binding pockets.
- Metabolomics : LC-MS/MS profiling to assess off-target effects on metabolic pathways (e.g., glucose homeostasis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
